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Cat. No.: B1673002 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
JNJ-19567470, also known as R317573, is a selective, non-peptidergic antagonist of the

Corticotropin-Releasing Factor Receptor 1 (CRF1).[1] CRF and its receptors are key

components of the hypothalamic-pituitary-adrenal (HPA) axis and are centrally involved in the

body's response to stress. Dysregulation of the CRF system has been implicated in a variety of

stress-related disorders, including anxiety and depression. As a CRF1 antagonist, JNJ-

19567470 serves as a valuable tool for investigating the role of CRF1 signaling in these and

other physiological and pathological processes. These application notes provide an overview of

JNJ-19567470, its mechanism of action, and detailed protocols for its use in studying CRF

signaling pathways.

Mechanism of Action
JNJ-19567470 selectively binds to and blocks the activity of the CRF1 receptor. By

antagonizing this receptor, it prevents the downstream signaling cascades initiated by the

binding of the endogenous ligand, CRF. This blockade of CRF1 signaling has been shown to

attenuate behavioral and physiological responses to stress.
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Parameter Receptor Value Reference

Binding Affinity (Ki) Human CRF1
Data not publicly

available
-

Human CRF2
Data not publicly

available
-

Functional Antagonist

Activity (IC50)

Human CRF1 (cAMP

accumulation)

Data not publicly

available
-

Note: While JNJ-19567470 is described as a potent and selective CRF1 antagonist, specific

quantitative binding affinity (Ki) and functional antagonist activity (IC50) values are not readily

available in the public domain. Researchers should determine these values empirically in their

specific assay systems.

In Vivo Efficacy of JNJ-19567470 in a Rat Model of Panic
Animal Model Treatment

Dose (mg/kg,
i.p.)

Key Findings Reference

Sodium Lactate-

Induced Panic-

Like Behavior in

"Panic-Prone"

Rats

JNJ-19567470 3, 10, 40

The 40 mg/kg

dose blocked

NaLac-induced

increases in

anxiety-like

behavior, heart

rate, and mean

arterial pressure.

Shekhar et al.,

2011
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Caption: CRF1 receptor signaling pathway and the inhibitory action of JNJ-19567470.

Experimental Workflow: Radioligand Binding Assay
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Caption: Workflow for a competitive radioligand binding assay to determine the Ki of JNJ-

19567470.

Experimental Workflow: cAMP Functional Assay
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Caption: Workflow for a cAMP functional assay to determine the IC50 of JNJ-19567470.

Experimental Protocols
Radioligand Binding Assay (Competitive)
Objective: To determine the binding affinity (Ki) of JNJ-19567470 for CRF1 and CRF2

receptors.

Materials:

Cell membranes prepared from cell lines stably expressing human CRF1 or CRF2 receptors.
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Radioligand: [125I]-Tyr-Sauvagine or other suitable CRF receptor radioligand.

JNJ-19567470

Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 2 mM EGTA, 0.1% BSA, pH 7.4.

Wash Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 2 mM EGTA, pH 7.4.

96-well microplates.

Glass fiber filters.

Cell harvester.

Scintillation counter.

Procedure:

Prepare serial dilutions of JNJ-19567470 in Binding Buffer.

In a 96-well plate, add in the following order:

50 µL of Binding Buffer (for total binding) or a high concentration of a non-radiolabeled

CRF ligand (for non-specific binding).

50 µL of the JNJ-19567470 dilution.

50 µL of radioligand at a final concentration close to its Kd.

50 µL of cell membrane suspension (typically 10-20 µg of protein).

Incubate the plate at room temperature for 2 hours with gentle agitation.

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell

harvester.

Wash the filters three times with ice-cold Wash Buffer.

Measure the radioactivity retained on the filters using a scintillation counter.
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Data Analysis: Calculate specific binding by subtracting non-specific binding from total

binding. Plot the percentage of specific binding as a function of the JNJ-19567470

concentration and fit the data to a one-site competition model to determine the IC50 value.

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is

the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Functional Assay
Objective: To determine the functional antagonist potency (IC50) of JNJ-19567470 at the CRF1

receptor.

Materials:

HEK293 or CHO cells stably expressing the human CRF1 receptor.

Cell culture medium.

JNJ-19567470

CRF (human/rat)

cAMP assay kit (e.g., HTRF, ELISA, or other).

384-well white plates.

Procedure:

Seed the CRF1-expressing cells into 384-well plates and grow to confluence.

Prepare serial dilutions of JNJ-19567470 in assay buffer.

Aspirate the culture medium and add the JNJ-19567470 dilutions to the cells.

Incubate for 30 minutes at 37°C.

Prepare a solution of CRF at a concentration that elicits a submaximal response (e.g.,

EC80).

Add the CRF solution to the wells containing JNJ-19567470.
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Incubate for 30 minutes at 37°C.

Lyse the cells and measure intracellular cAMP levels according to the instructions of the

chosen cAMP assay kit.

Data Analysis: Plot the cAMP concentration as a function of the JNJ-19567470 concentration

and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

In Vivo Model of Panic-Like Behavior
Objective: To evaluate the efficacy of JNJ-19567470 in a preclinical model of anxiety/panic.

This protocol is adapted from Shekhar et al., 2011.

Animals:

Adult male Wistar rats.

Procedure:

Induction of "Panic-Prone" State: As described by Shekhar et al., this involves chronic

inhibition of GABA synthesis in the dorsomedial/perifornical hypothalamus. This is a complex

surgical procedure requiring stereotaxic expertise.

Drug Administration: Administer JNJ-19567470 intraperitoneally (i.p.) at doses of 3, 10, or 40

mg/kg, or vehicle control, 30 minutes prior to the panic-inducing stimulus.

Induction of Panic-Like Response: Infuse 0.5 M sodium lactate (NaLac) intravenously.

Behavioral and Physiological Assessment:

Social Interaction Test: Measure the time the test animal spends in active social interaction

with a novel partner.

Locomotor Activity: Monitor locomotor activity in an open field.

Cardiovascular Monitoring: Measure heart rate and mean arterial pressure via telemetry or

other suitable methods.
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Data Analysis: Compare the behavioral and physiological responses between the vehicle-

treated and JNJ-19567470-treated groups using appropriate statistical methods (e.g.,

ANOVA).

Conclusion
JNJ-19567470 is a selective CRF1 receptor antagonist that has demonstrated efficacy in

preclinical models of anxiety and panic. While detailed in vitro pharmacological data is not

widely published, the provided protocols offer a framework for researchers to characterize this

compound and utilize it as a tool to explore the role of the CRF1 signaling pathway in various

physiological and disease states. Its demonstrated in vivo activity makes it a valuable

pharmacological probe for understanding the central mechanisms of stress and anxiety.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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